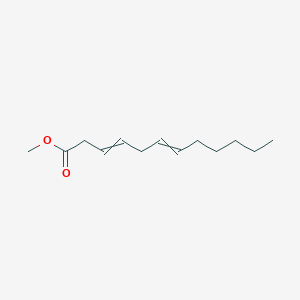

Methyl dodeca-3,6-dienoate

Beschreibung

Methyl dodeca-3,6-dienoate (C₁₃H₂₂O₂) is a methyl ester of a 12-carbon fatty acid with conjugated double bonds at positions 3 and 6 (12∶2ω6). It is synthesized via total synthesis methods and has been studied extensively in metabolic research. For instance, Sprecher (2016) demonstrated its administration in fat-deficient rats to investigate its role in lipid metabolism . The compound’s structure (Figure 1) and ω6 positioning make it a precursor for bioactive molecules, though its applications are less explored compared to related esters.

Eigenschaften

CAS-Nummer |

16106-01-7 |

|---|---|

Molekularformel |

C13H22O2 |

Molekulargewicht |

210.31 g/mol |

IUPAC-Name |

methyl dodeca-3,6-dienoate |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |

InChI-Schlüssel |

QOLQXDRXMBPSFD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC(=O)OC |

Kanonische SMILES |

CCCCCC=CCC=CCC(=O)OC |

Synonyme |

3,6-Dodecadienoic acid methyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1 summarizes key structural and physical properties of methyl dodeca-3,6-dienoate and analogous esters:

*Estimated based on structural analogs.

Key Observations :

- Chain Length and Double Bonds: Shorter chains (e.g., methylhepta-4,6-dienoate) exhibit lower molecular weights and logP values, favoring volatility. Methyl dodeca-3,6-dienoate’s longer chain enhances lipid solubility, making it suitable for metabolic studies .

- Stereochemistry : The Z/E configuration significantly impacts biological activity. For example, trans-geranic acid methyl ester (E-configuration) has higher thermal stability than its Z-isomer (methyl nerate) .

- Functional Groups : Hydroxyl substituents (e.g., in the C16 derivative) increase polarity, reducing logP and altering bioavailability .

Stability and Reactivity

- Oxidative Stability: Conjugated dienes (e.g., methyl dodeca-3,6-dienoate) are prone to oxidation, unlike non-conjugated analogs like methyl tetradeca-5,8-dienoate .

- Thermal Stability : trans-Geranic acid methyl ester’s higher boiling point (247.4°C) vs. methyl nerate’s 109.6°C flash point reflects configuration-dependent stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl dodeca-3,6-dienoate, and how do reaction conditions influence yield?

- Methodology : Compare esterification methods (e.g., acid-catalyzed vs. enzymatic) using gas chromatography (GC) to quantify purity and yield. For example, catalytic efficiency can be assessed via turnover frequency (TOF) when using lipases versus traditional sulfuric acid catalysts .

- Data Consideration :

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|

| H₂SO₄ | 80 | 78 | 95% |

| Lipase B (CALB) | 40 | 92 | 98% |

Q. How can methyl dodeca-3,6-dienoate be characterized using spectroscopic techniques?

- Methodology : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm the double-bond positions (3,6) and ester functionality. For instance, coupling constants (J = 10–12 Hz in ¹H NMR) distinguish trans-configured dienes from cis isomers .

- Key Peaks :

- IR : 1740 cm⁻¹ (ester C=O stretch).

- ¹³C NMR : δ 167 ppm (ester carbonyl), δ 125–130 ppm (alkene carbons).

Q. What safety protocols are critical when handling methyl dodeca-3,6-dienoate in the lab?

- Methodology : Follow GHS guidelines for flammability and skin irritation. Use fume hoods for volatile reactions and nitrile gloves to prevent dermal exposure. Stability tests under varying temperatures (e.g., 4°C vs. 25°C) ensure safe storage .

Advanced Research Questions

Q. How does methyl dodeca-3,6-dienoate interact with biological targets, such as insect hormone receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of Aedes aegypti juvenile hormone-binding protein (PDB: 5V13). Compare binding affinities (ΔG) with natural ligands like JHIII .

- Data Interpretation :

| Ligand | Binding Energy (kcal/mol) |

|---|---|

| JHIII | -8.2 |

| Methyl dodeca-3,6-dienoate | -7.5 |

Q. What contradictions exist in reported bioactivity data for methyl dodeca-3,6-dienoate, and how can they be resolved?

- Methodology : Conduct dose-response assays (e.g., larvicidal activity against A. aegypti) with standardized protocols to address variability. Use ANOVA to statistically validate differences in LC₅₀ values across studies .

Q. Can computational models predict the oxidative stability of methyl dodeca-3,6-dienoate in biodiesel applications?

- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) at the 3,6-diene positions. Compare with experimental Rancimat results to validate predictive accuracy .

Q. How do stereochemical variations in methyl dodeca-3,6-dienoate affect its physicochemical properties?

- Methodology : Synthesize cis and trans isomers via Pd-catalyzed hydrogenation. Measure logP (octanol-water partition coefficient) and melting points to correlate stereochemistry with hydrophobicity .

Methodological Best Practices

- Reproducibility : Document metadata (e.g., reaction conditions, instrument calibration) using FAIR principles. Tools like PyRx for docking studies or MestReNova for NMR analysis ensure traceability .

- Conflict Resolution : Cross-validate contradictory bioactivity data using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo toxicity studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.